

Proadifen HCl: A Technical Guide to its Molecular Characteristics and Inhibitory Mechanisms

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Compound of Interest

Compound Name: *Proadifen*

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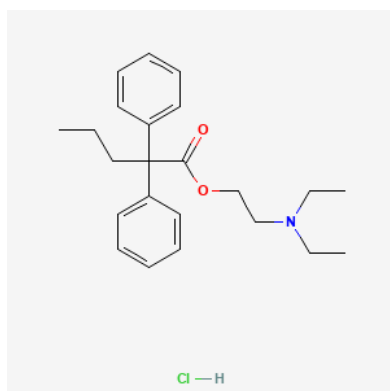
This technical guide provides an in-depth overview of the molecular weight, structure, and inhibitory mechanisms of **Proadifen** hydrochloride (HCl). **Proadifen**, also widely known by its developmental code SKF-525A, is a classical and potent inhibitor of cytochrome P450 (CYP450) enzymes, making it a critical tool in pharmacological and toxicological research. This document summarizes its key physicochemical properties, outlines experimental methodologies for its characterization, and visualizes its primary signaling pathway interactions.

Core Molecular Data

The fundamental molecular and chemical properties of **Proadifen** HCl are summarized below. These data are essential for experimental design, dosage calculations, and interpretation of research findings.

Property	Value	Citation(s)
Chemical Name	2-(diethylamino)ethyl 2,2-diphenylpentanoate hydrochloride	[1][2]
Synonyms	SKF-525A, Propyladiphenin	[1][2]
CAS Number	62-68-0	[1][2]
Molecular Formula	C ₂₃ H ₃₁ NO ₂ · HCl	[1][2]
Molecular Weight	389.96 g/mol	[1][3][4]
IUPAC Name	2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride	

Chemical Structure



Experimental Protocols

The determination of the molecular weight and elucidation of the structure of **Proadifen** HCl are achieved through standard analytical chemistry techniques. Below are detailed methodologies representative of those used for the characterization of such small molecules.

Determination of Molecular Weight by Mass Spectrometry

Objective: To determine the precise molecular mass of **Proadifen** HCl.

Methodology:

- **Sample Preparation:** A dilute solution of **Proadifen** HCl is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is used.
- **Ionization:** The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecular ions $[M+H]^+$.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
- **Data Analysis:** The molecular weight is determined from the m/z value of the most abundant isotopic peak of the protonated molecule. For **Proadifen** (the free base), the expected m/z would be approximately 354.24, corresponding to the $[C_{23}H_{31}NO_2 + H]^+$ ion.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Proadifen** HCl by analyzing the magnetic properties of its atomic nuclei.

Methodology:

- **Sample Preparation:** A solution of **Proadifen** HCl is prepared in a deuterated solvent, such as deuterated chloroform ($CDCl_3$) or dimethyl sulfoxide ($DMSO-d_6$).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **1H NMR Spectroscopy:**
 - A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).

- Expected signals would correspond to the aromatic protons of the two phenyl groups, the methylene and methyl protons of the diethylaminoethyl group, and the protons of the propyl group.
- ¹³C NMR Spectroscopy:
 - A carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms in the molecule.
 - Signals corresponding to the carbonyl carbon, the quaternary carbon attached to the two phenyl rings, the aromatic carbons, and the aliphatic carbons of the ester and alkyl chains are expected.
- 2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Structural Confirmation by X-ray Crystallography

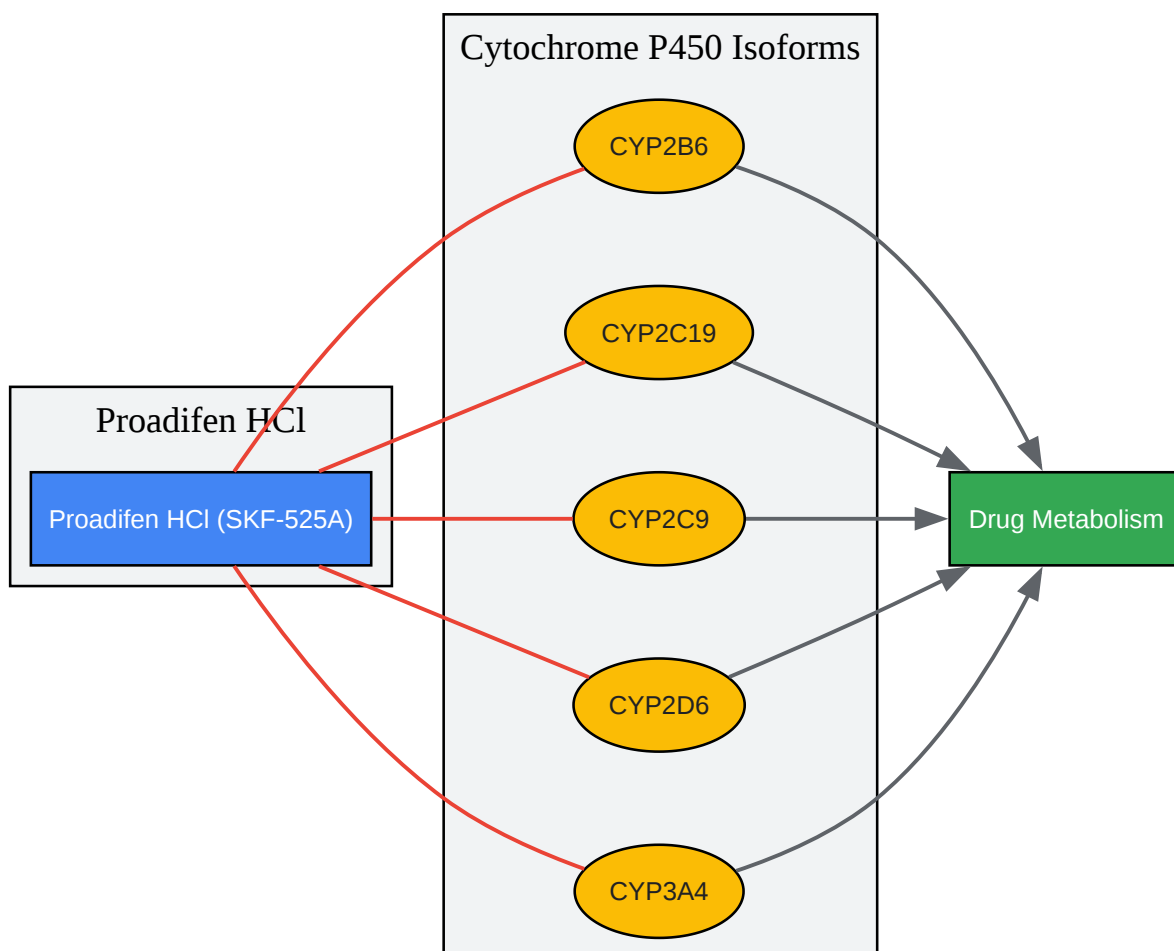
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of **Proadifen** HCl.[5]

Methodology:

- Crystallization: Single crystals of **Proadifen** HCl suitable for X-ray diffraction are grown, for instance, from a mixture of ethyl acetate and acetic acid.[5]
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined and refined to yield a detailed 3D molecular structure.[5] This method provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.

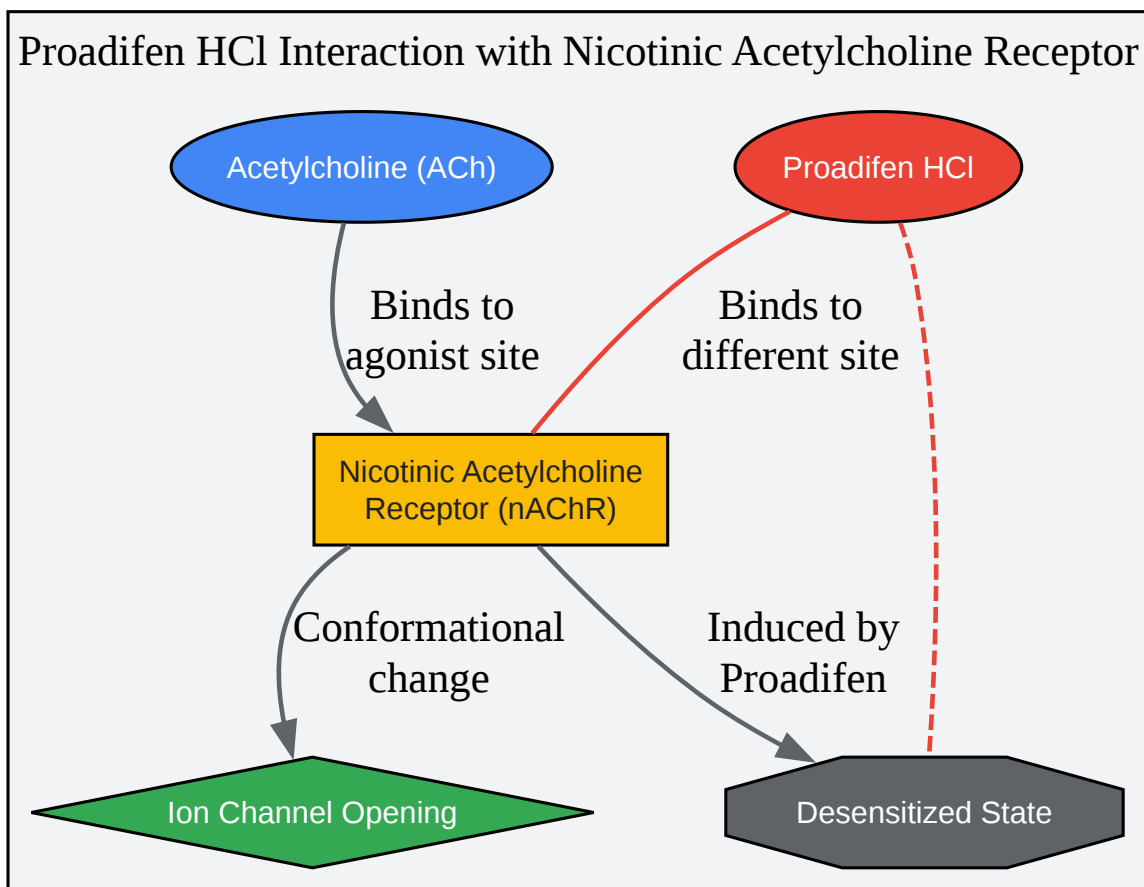
Signaling Pathway and Experimental Workflow Visualizations

Proadifen HCl is a well-established inhibitor of several key biological pathways. The following diagrams, generated using the DOT language, illustrate its primary mechanisms of action.



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Inhibition of Cytochrome P450 Isoforms by **Proadifen** HCl.



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Mechanism of **Proadifen** HCl at the Nicotinic Acetylcholine Receptor.

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